molecular formula C11H14N4O3 B1437068 7-Deaza-2',3'-dideoxyguanosine CAS No. 111869-49-9

7-Deaza-2',3'-dideoxyguanosine

Cat. No. B1437068
M. Wt: 250.25 g/mol
InChI Key: IRKZBFORRGBSAO-POYBYMJQSA-N
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Description

7-Deaza-2’,3’-dideoxyguanosine (7-Deaza-ddG) is a 2’,3’-dideoxynucleoside 5’-triphosphate, which can inhibit HIV-1 reverse transcriptase with a Ki of 25 nM .


Synthesis Analysis

The synthesis of 7-deaza-2’-deoxyisoguanosine has been achieved by either the glycosylation of 2-methoxy-7H-pyrrolo[2,3-d]pyrimidin-4-amine with 2-deoxy-3,5-di-O-(4-toluoyl)-a-d-erythro-pen-tofuranosyl chloride followed by hydrolysis of the MeO group of the nucleobase or by photochemical conversion of the Cl substituent of 2-chloro-7-deaza-2’-deoxyadenosine .


Molecular Structure Analysis

The crystal structure of 7-deaza-2’-deoxyisoguanosine was determined by a single-crystal X-ray analysis. It adopts the N(1)-H/6-NH2/keto tautomeric form, and the sugar conformation is C(1’)-exo . The molecular formula is C11H14N4O4 .


Chemical Reactions Analysis

7-Deaza-2-deoxyguanosine allows PCR and sequencing reactions from CpG islands[^5^][9]. The addition of 7-deaza-2-deoxyguanosine significantly improves results, particularly when small amounts of poor quality DNA are available as starting material .


Physical And Chemical Properties Analysis

The stability of the duplexes was examined by temperature-dependent UV spectra . The modified nucleosides 2′-deoxy-7-cyano- and 2′-deoxy-7-amido-7-deazaguanosine (dPreQ 0 and dADG, respectively) recently discovered in DNA are the products of the bacterial queuosine tRNA modification pathway and the dpd gene cluster .

Scientific Research Applications

Novel Dideoxynucleoside Isosteres

7-Deaza-2',3'-dideoxyguanosine has been explored as a novel isostere for anti-HIV compounds. Research by Nair, Lyons, and Purdy (1991) focused on creating stable isosteres of dideoxyinosine and dideoxyguanosine, which are critical in HIV treatment. The 5-aza-7-deaza isosteres of these compounds showed increased stability against hydrolytic cleavage compared to their parent compounds (Nair et al., 1991).

Synthesis of 7-Deaza-2',3'-dideoxyguanosine

Seela and Muth (1988) described the synthesis of 7-Deaza-2',3'-dideoxyguanosine through Barton deoxygenation. This synthesis method offers a stable N-glycosylic bond, highlighting the compound's potential for further scientific applications, particularly in the field of nucleoside analogues (Seela & Muth, 1988).

Anti-HIV and Antitumor Activity

Franchetti et al. (1991) investigated the anti-HIV-1 and antitumor activity of 7-Deaza-2',3'-dideoxyguanosine analogues. The study highlighted the significant cytostatic activity of these compounds against certain cancer cell lines, pointing to their potential in cancer research (Franchetti et al., 1991).

Methylation and DNA Stability

Research by Seela and Chen (1997) explored the influence of 7-deaza-7-methylguanine on DNA stability. They found that 7-deaza modifications stabilize B-DNA duplexes without inducing significant structural transitions, which is crucial for understanding DNA-protein interactions (Seela & Chen, 1997).

Oligodeoxynucleotides with C-7 Propyne Analogs

Buhr et al. (1996) discussed the synthesis and properties of oligodeoxynucleotides containing 7-deaza-2'-deoxyguanosine analogs. Their findings suggested increased stability and potency of these oligodeoxynucleotides, making them promising leads for antisense DNA applications (Buhr et al., 1996).

Safety And Hazards

Users should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The future directions of 7-Deaza-2’,3’-dideoxyguanosine research could involve further exploration of its use in molecular biology, particularly in the context of DNA modification and the development of more efficient synthesis methods .

properties

IUPAC Name

2-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O3/c12-11-13-9-7(10(17)14-11)3-4-15(9)8-2-1-6(5-16)18-8/h3-4,6,8,16H,1-2,5H2,(H3,12,13,14,17)/t6-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRKZBFORRGBSAO-POYBYMJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1CO)N2C=CC3=C2N=C(NC3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](O[C@@H]1CO)N2C=CC3=C2N=C(NC3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Deaza-2',3'-dideoxyguanosine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
F Seela, KI Shaikh, H Eickmeier - Acta Crystallographica Section C …, 2005 - scripts.iucr.org
In the title compound, 2-amino-7-(2-deoxy-β-d-erythro-pentofuranosyl)-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one, C11H14N4O4, the N-glycosylic bond torsion angle, χ, is anti [−106.5 (3)]…
Number of citations: 3 scripts.iucr.org
F Seela, H Driller - Helvetica chimica acta, 1988 - Wiley Online Library
The synthesis of 6‐amino‐1‐(2′,3′‐dideoxy‐β‐D‐glycero‐pentofuranosyl)‐1H‐pyrazolo[3,4‐d]pyrimidin‐4(5H)‐one ( =8‐aza‐7‐deaza‐2′,3′‐dideoxyguanosine; 1) from its 2′‐…
Number of citations: 23 onlinelibrary.wiley.com
D Kondhare, P Leonard, F Seela - The Journal of Organic …, 2021 - ACS Publications
7-Functionalized 8-aza-7-deaza-2′-deoxyisoguanine and 8-aza-7-deaza-2-aminoadenine 2′-deoxyribonucleosides decorated with fluorescent pyrene or benzofuran sensor tags or …
Number of citations: 4 pubs.acs.org
F Seela, R Kröschel - Bioconjugate chemistry, 2001 - ACS Publications
Oligonucleotides containing 8-aza-7-deaza-2‘-deoxyisoguanosine (4) were investigated regarding their self-assembly in aqueous solution. The aggregation of 4 was compared with …
Number of citations: 50 pubs.acs.org
F Seela, HP Muth - Liebigs Annalen der Chemie, 1990 - Wiley Online Library
A number of new 2‐aminopyrrolo[2,3‐d]pyrimidine N‐7‐(2′,3′‐dideoxyribonucleosides) (11–13 and 15) were synthesized. These are related to 7‐deaza‐2′,3′‐dideoxyguanosine (…
F Seela, X Peng, S Budow - Current Organic Chemistry, 2007 - ingentaconnect.com
This review reports on the synthesis of 7-deazapurine 2'-deoxyribonucleosides, including β-D- and β-Lenantiomers, fluoro derivatives, and 2',3'-dideoxyribonucleosides. It covers the …
Number of citations: 33 www.ingentaconnect.com
V Nair, GS Buenger - The Journal of Organic Chemistry, 1990 - ACS Publications
A.= final absorbance, t= time, and k= apparent first-order rate constant. The relative rates of hydrolysis com-pared to ddA are summarized in Table I. The acid-catalyzed glycosidic bond …
Number of citations: 46 pubs.acs.org
NA Boyle, VK Rajwanshi, M Prhavc… - Journal of medicinal …, 2005 - ACS Publications
The triphosphates of antiviral 2‘,3‘-dideoxynucleosides (ddNs) are the active chemical species that inhibit viral DNA synthesis. The inhibition involves incorporation of ddNMP into DNA …
Number of citations: 38 pubs.acs.org
F Seela, G Becher - Nucleic Acids Research, 2001 - academic.oup.com
Oligonucleotides incorporating 8-aza-7-deazapurin-2,6-diamine (pyrazolo[3,4-d]pyrimidin-4,6-diamine) nucleoside 2a or its 7-bromo derivative 2b show enhanced duplex stability …
Number of citations: 57 academic.oup.com
GD Mendenhall, SX Liang… - The Journal of Organic …, 1990 - ACS Publications
Compound 2 formed well-defined, hard crystals that showed no phase transitions in the DSC curve that would be indicative of plastic crystal behavior from room temperature to the …
Number of citations: 24 pubs.acs.org

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